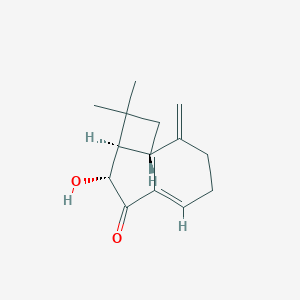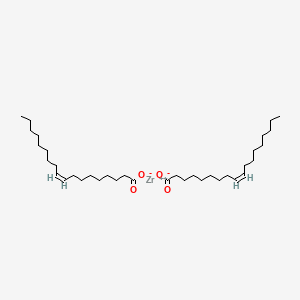
9-Octadecenoic acid (9Z)-, zirconium(2+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, zirconium(2+) salt typically involves the reaction of oleic acid with a zirconium precursor. One common method is to dissolve zirconium chloride in an organic solvent, such as toluene or hexane, and then add oleic acid under stirring. The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete complexation. The resulting product is then purified by filtration and washing with a suitable solvent to remove any unreacted starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by crystallization or precipitation methods. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Octadecenoic acid (9Z)-, zirconium(2+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and other oxidation products of oleic acid.
Reduction: Reduction reactions can lead to the formation of zirconium metal and reduced forms of oleic acid.
Substitution: The zirconium ion can be substituted with other metal ions or ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Ligand exchange reactions can be performed using various ligands, such as phosphines or amines, under inert atmosphere conditions to prevent oxidation.
Major Products Formed
Oxidation: Zirconium oxide and oxidized oleic acid derivatives.
Reduction: Zirconium metal and reduced oleic acid derivatives.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Octadecenoic acid (9Z)-, zirconium(2+) salt is used as a precursor for the synthesis of zirconium-based catalysts. These catalysts are employed in various organic transformations, including hydrogenation, polymerization, and cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential use in drug delivery systems. The coordination complex can encapsulate therapeutic agents, enhancing their stability and bioavailability. Additionally, it is investigated for its antimicrobial properties, which could be useful in developing new antimicrobial agents.
Medicine
In medicine, this compound is explored for its potential in imaging and diagnostic applications. The zirconium ion can be labeled with radioactive isotopes, making the compound useful for positron emission tomography (PET) imaging.
Industry
In industrial applications, this compound is used as a surfactant and emulsifying agent in the formulation of paints, coatings, and lubricants
Mecanismo De Acción
The mechanism of action of 9-Octadecenoic acid (9Z)-, zirconium(2+) salt involves the coordination of oleic acid to the zirconium ion. This coordination stabilizes the zirconium ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zirconium ion acts as a Lewis acid, facilitating various chemical transformations. In drug delivery, the coordination complex can interact with cell membranes, promoting the uptake of encapsulated therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Octadecenoic acid (9Z)-, magnesium salt (2:1)
- 9-Octadecenoic acid (9Z)-, sodium salt
- 9-Octadecenoic acid (9Z)-, potassium salt
Comparison
Compared to other metal salts of 9-Octadecenoic acid, the zirconium(2+) salt exhibits unique properties due to the high coordination number and strong Lewis acidity of zirconium. This makes it more effective as a catalyst and in applications requiring strong coordination interactions. Additionally, the zirconium(2+) salt has better thermal stability and resistance to oxidation compared to magnesium, sodium, and potassium salts.
Propiedades
Número CAS |
68757-56-2 |
|---|---|
Fórmula molecular |
C36H66O4Zr |
Peso molecular |
654.1 g/mol |
Nombre IUPAC |
(Z)-octadec-9-enoate;zirconium(2+) |
InChI |
InChI=1S/2C18H34O2.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clave InChI |
GUUOSEJLEPUSCW-CVBJKYQLSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Zr+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


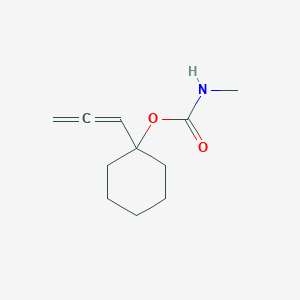
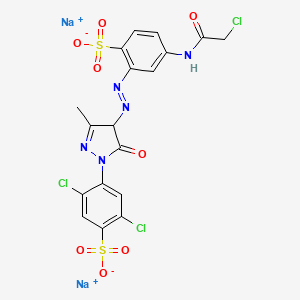
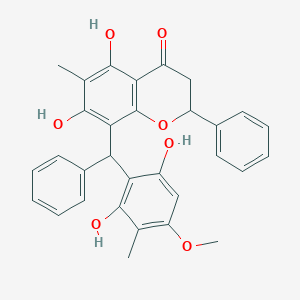
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
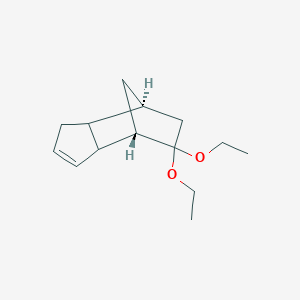
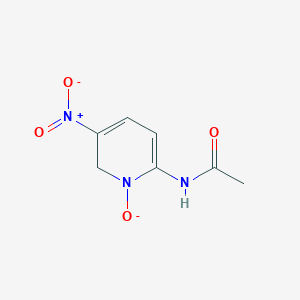
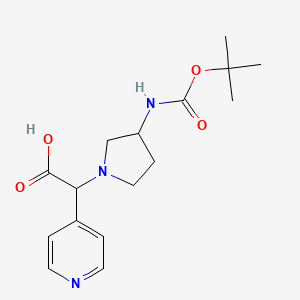
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
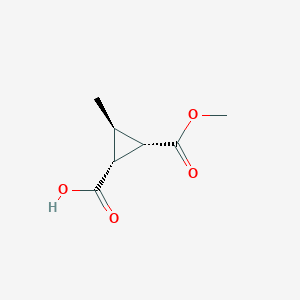
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)



